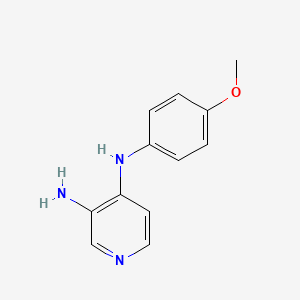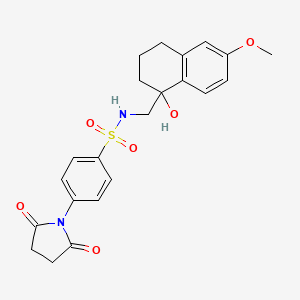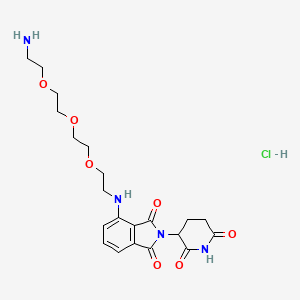
ポマリドミド-PEG3-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-PEG3-C2-NH2 hydrochloride: is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound is significant in the field of targeted protein degradation, allowing for the rapid conjugation with carboxyl linkers due to the presence of an amine group .
科学的研究の応用
Pomalidomide-PEG3-C2-NH2 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of PROTACs and other targeted protein degraders.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new materials and drug delivery systems
作用機序
Target of Action
The primary target of Pomalidomide-PEG3-Amine HCl salt, also known as Pomalidomide-PEG3-C2-NH2 hydrochloride, is Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .
Mode of Action
Pomalidomide-PEG3-Amine HCl salt is an immunomodulatory agent with antineoplastic activity . It is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand . This compound enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . It inhibits the proliferation and induces apoptosis of various tumor cells .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By recruiting the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to the inhibition of tumor cell proliferation and the induction of apoptosis, particularly in multiple myeloma cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it should be stored at -5°C, kept dry, and avoid sunlight to maintain its stability . Furthermore, the compound’s water solubility and stability can be enhanced in its salt form .
生化学分析
Biochemical Properties
Pomalidomide-PEG3-Amine HCl salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly with the protein Cereblon (CRBN) . The compound’s interaction with CRBN is crucial for its function in the PROTAC technology .
Cellular Effects
The cellular effects of Pomalidomide-PEG3-Amine HCl salt are primarily related to its role in targeted protein degradation . It influences cell function by enabling the synthesis of molecules for targeted protein degradation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Pomalidomide-PEG3-Amine HCl salt involves its interaction with the protein Cereblon (CRBN) . This interaction enables the synthesis of molecules for targeted protein degradation . The compound exerts its effects at the molecular level through this interaction, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is used in the synthesis of molecules for targeted protein degradation .
Dosage Effects in Animal Models
Pomalidomide, a related compound, has been studied in animal models of multiple myeloma .
Metabolic Pathways
The metabolic pathways of Pomalidomide-PEG3-Amine HCl salt involve cytochrome P450-mediated hydroxylation with subsequent glucuronidation . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .
Transport and Distribution
It is known that the compound is used in the synthesis of molecules for targeted protein degradation .
Subcellular Localization
It is known that the compound is used in the synthesis of molecules for targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-PEG3-C2-NH2 hydrochloride involves the reaction of pomalidomide with polyethylene glycol (PEG) and an amine group. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).
PEGylation: The activated pomalidomide is then reacted with polyethylene glycol (PEG) to form a PEGylated intermediate.
Amine Functionalization: The PEGylated intermediate is further reacted with an amine group to introduce the amine functionality.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Pomalidomide-PEG3-C2-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis platforms to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: Pomalidomide-PEG3-C2-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with carboxyl linkers via peptide coupling reactions.
Reductive Amination: The amine group can be used in reductive amination reactions to form new bonds.
Common Reagents and Conditions:
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Reductive Amination: Sodium cyanoborohydride (NaBH3CN) as a reducing agent.
Major Products: The major products formed from these reactions include various PEGylated derivatives and conjugates used in targeted protein degradation .
類似化合物との比較
- Pomalidomide-PEG4-Amine HCl salt
- Pomalidomide-PEG6-Amine HCl salt
- Lenalidomide-PEG3-Amine HCl salt
- Thalidomide-PEG3-Amine HCl salt
Uniqueness: Pomalidomide-PEG3-C2-NH2 hydrochloride is unique due to its specific PEGylation length (three ethylene glycol units), which provides an optimal balance between solubility and reactivity. This makes it particularly effective in forming stable conjugates for targeted protein degradation .
特性
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7.ClH/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;/h1-3,16,23H,4-13,22H2,(H,24,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILZBRPTQSQLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)
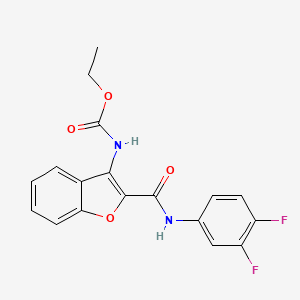
![(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B2378723.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)
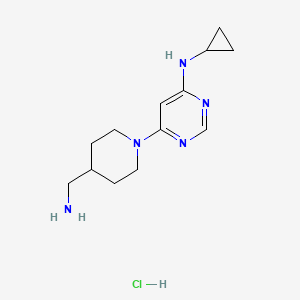
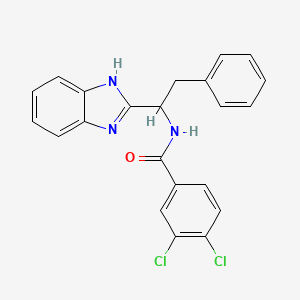
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2378729.png)
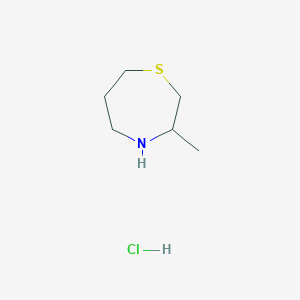
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2378731.png)
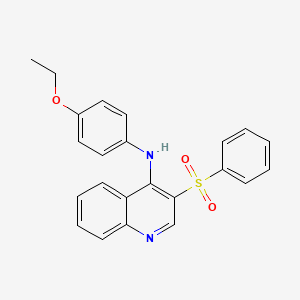
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)
